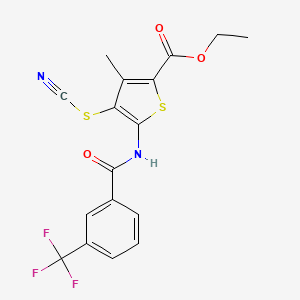

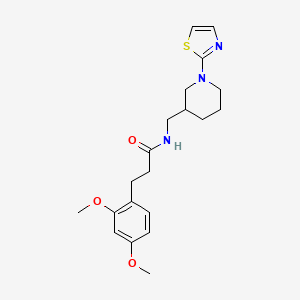

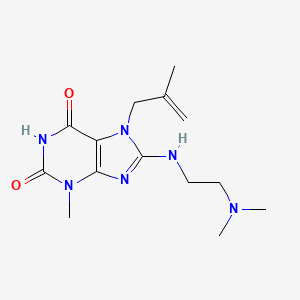

(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole-containing compounds have been shown to be strongly effective against various diseases . They are part of a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves condensation reactions .

Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds often involve condensation reactions . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .

Scientific Research Applications

Molecular Interaction Studies

- Molecular Interaction with CB1 Cannabinoid Receptor: The compound has been studied for its interaction with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to understand its binding interaction and pharmacophore models. This research contributes to the understanding of molecular interactions relevant to cannabinoid receptors (Shim et al., 2002).

Histamine Receptor Antagonist Research

- Imidazole Replacement in Histamine H(3)-Receptor Antagonists: The replacement of imidazole in histamine H(3)-receptor antagonists has been investigated. This study provides insights into the potential applicability of replacing imidazole in various structural classes of reference compounds (Meier et al., 2001).

Mixed Ligand Complex Synthesis

- Synthesis of Mixed Ligand Fac-Tricarbonyl Complexes: Research has been conducted on the preparation of mixed ligand fac-tricarbonyl complexes, highlighting a novel approach for labeling bioactive molecules. This method demonstrates the versatility of the compound in synthesizing complexes with potential bioactive applications (Mundwiler et al., 2004).

Optical Property Studies

- Investigation of Optical Properties: A study focused on the synthesis of derivatives and their optical properties, demonstrating the compound's potential in the field of materials science, especially in the creation of luminescent materials (Volpi et al., 2017).

Synthesis of Novel Compounds

- Novel Compound Synthesis: The compound has been used in the synthesis of new pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines. This research is significant for the development of new chemical entities with potential pharmacological applications (Abdelhamid et al., 2012).

Antimicrobial Activity Research

- Study on Antimicrobial Activity: Research on the antimicrobial activity of new pyridine derivatives has been conducted, which is crucial for the development of new antimicrobial agents (Patel et al., 2011).

Mechanism of Action

Target of action

The compound contains an imidazole ring, which is a common structural component in many biologically active molecules. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

[4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6O/c1-14-25-17(12-18(26-14)29-7-6-24-13-29)27-8-10-28(11-9-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCGBONTPTVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2685581.png)

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2685584.png)

![5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685592.png)

![Di-tert-butyl [methylenebis(oxy)]biscarbamate](/img/structure/B2685593.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2685596.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)